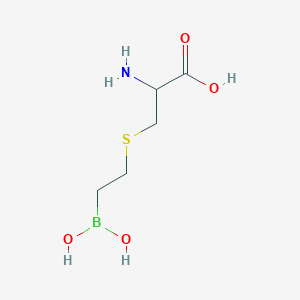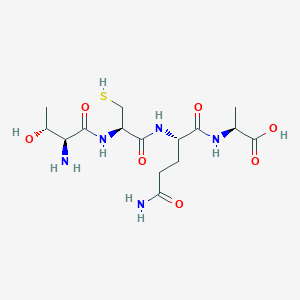
4-(4-Carboxyphenoxy)-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Carboxyphenoxy)-3-(trifluoromethyl)benzoic acid is an organic compound with a complex structure that includes a carboxyphenoxy group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenoxy)-3-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybenzoic acid with 4-chlorobenzoic acid in the presence of a base to form the intermediate 4-(4-hydroxyphenoxy)benzoic acid. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxyphenoxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, or corresponding reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Carboxyphenoxy)-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Carboxyphenoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxyphenoxy group can form hydrogen bonds and interact with various enzymes and receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological activities and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with a methoxy group instead of a trifluoromethyl group.
4-(4-Carboxyphenoxy)benzoic acid: Lacks the trifluoromethyl group, making it less lipophilic.
4-(4-Hydroxyphenoxy)-3-(trifluoromethyl)benzoic acid: Similar but with a hydroxy group instead of a carboxy group.
Uniqueness
4-(4-Carboxyphenoxy)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the carboxyphenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
657395-41-0 |
|---|---|
Molecular Formula |
C15H9F3O5 |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
4-(4-carboxyphenoxy)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H9F3O5/c16-15(17,18)11-7-9(14(21)22)3-6-12(11)23-10-4-1-8(2-5-10)13(19)20/h1-7H,(H,19,20)(H,21,22) |
InChI Key |
PGUNKOOZQQLXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


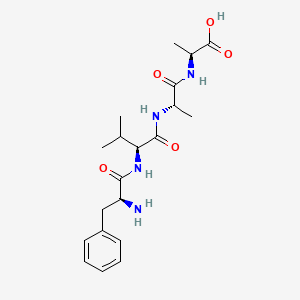

![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
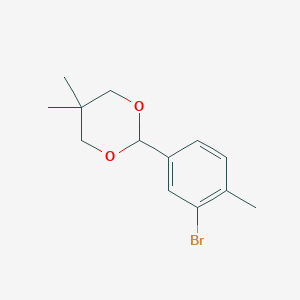
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
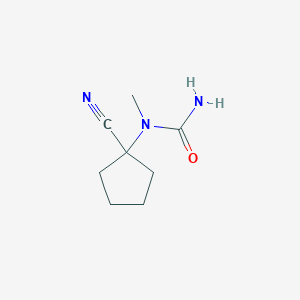

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
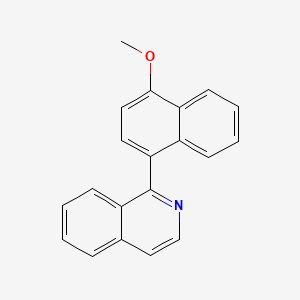
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
